N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide
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Description
The compound is a complex organic molecule that contains several notable substructures, including a benzothiazole, a benzothiophene, and an adamantane moiety. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities . Adamantane is a diamondoid of ten carbon atoms connected in a diamond lattice, and its derivatives have been used in various fields, including medicine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the adamantane moiety could impact its solubility and stability .Scientific Research Applications
Synthesis and Chemical Characterization
Adamantane derivatives, including N-substituted carboxamides and benzothiazole compounds, have been synthesized through various chemical methods. These compounds have been explored for their potential applications in medicinal chemistry and materials science. For instance, the synthesis of benzimidazole-5(6)-carboxamide derivatives incorporating adamantane moiety has been performed, highlighting the versatile synthetic routes for incorporating adamantane into various chemical structures (Soselia et al., 2020). Similarly, the catalytic synthesis of N-aryladamantane-1-carboxamides has been achieved, demonstrating the chemical reactivity and potential utility of adamantane-containing compounds (Shishkin et al., 2020).
Applications in Medicinal Chemistry
Several adamantane-based compounds have been investigated for their biological activities, including antimicrobial, antitumor, and antiviral properties. For example, novel thiazole derivatives bearing adamantane and benzothiophen moieties have been synthesized and shown to exhibit significant antitumor activity (Ostapiuk et al., 2017). Additionally, adamantane-1-carboxylic acid derivatives have been explored as ceramide kinase inhibitors, indicating their potential for controlling ceramide metabolism in cancer therapy (Graf et al., 2008).
Material Science Applications
Adamantane and its derivatives have also found applications in materials science, such as in the synthesis of microporous polybenzimidazoles for gas adsorption and separation technologies. These materials exhibit significant sorption capacities for CO2, H2, and organic vapors, highlighting the utility of adamantane-based structures in environmental and energy-related applications (Zhang et al., 2015).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2OS2/c29-25(26-12-15-9-16(13-26)11-17(10-15)14-26)28-24-22(18-5-1-3-7-20(18)30-24)23-27-19-6-2-4-8-21(19)31-23/h2,4,6,8,15-17H,1,3,5,7,9-14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAPIGGEWZBBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=NC7=CC=CC=C7S6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide |
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